1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid 1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417033
InChI: InChI=1S/C13H11N3O3/c1-8-6-9(15-19-8)7-16-11-5-3-2-4-10(11)12(14-16)13(17)18/h2-6H,7H2,1H3,(H,17,18)
SMILES: CC1=CC(=NO1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Molecular Formula: C13H11N3O3
Molecular Weight: 257.24 g/mol

1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13417033

Molecular Formula: C13H11N3O3

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid -

Specification

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
IUPAC Name 1-[(5-methyl-1,2-oxazol-3-yl)methyl]indazole-3-carboxylic acid
Standard InChI InChI=1S/C13H11N3O3/c1-8-6-9(15-19-8)7-16-11-5-3-2-4-10(11)12(14-16)13(17)18/h2-6H,7H2,1H3,(H,17,18)
Standard InChI Key WCZKVKDHAVNIJC-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Canonical SMILES CC1=CC(=NO1)CN2C3=CC=CC=C3C(=N2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1H-indazole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrazole ring. At position 3, a carboxylic acid group (–COOH) enhances hydrophilicity and enables hydrogen bonding with biological targets. The 1-position is substituted with a (5-methylisoxazol-3-yl)methyl group, introducing a heterocyclic isoxazole ring with a methyl substituent at position 5. This moiety contributes to lipophilicity and steric bulk, influencing receptor binding kinetics .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₃
Molecular Weight257.24 g/mol
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors6 (3 N, 3 O)
Rotatable Bonds4
Topological Polar Surface86.7 Ų

Data derived from PubChem and VulcanChem .

Spectroscopic Features

  • IR Spectroscopy: Stretching vibrations at 1700–1680 cm⁻¹ (C=O of carboxylic acid) and 1600–1500 cm⁻¹ (aromatic C=C) confirm functional groups .

  • NMR: 1H^1H NMR signals include δ 8.1–7.3 ppm (indazole aromatic protons), δ 6.4 ppm (isoxazole proton), and δ 2.4 ppm (methyl group) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Indazole Core Formation: Diazotization of ortho-aminobenzamide derivatives under acidic conditions yields 1H-indazole-3-carboxylic acid .

  • Methylation: Reaction with methylating agents (e.g., trimethyl phosphate) in propanol with magnesium ethoxide introduces the methyl group at position 1 .

  • Isoxazole Conjugation: Mitsunobu coupling or nucleophilic substitution attaches the 5-methylisoxazole moiety to the indazole methyl group .

Example Synthesis (Adapted from Patent US20110172428A1 ):

  • Indazole-3-carboxylic Acid (ICA) Preparation:

    • Diazotize 2-aminobenzamide in HCl/NaNO₂ at 0–5°C.

    • Cyclize intermediate to ICA (yield: 85–90%).

  • Methylation:

    • React ICA with trimethyl phosphate in 1-propanol using Mg(OEt)₂ as base.

    • Isolate 1-methylindazole-3-carboxylic acid (1-MICA, yield: 78–93%) .

  • Isoxazole Attachment:

    • Treat 1-MICA with 3-(chloromethyl)-5-methylisoxazole in DMF/HBTU.

    • Purify via column chromatography (yield: 65–70%) .

Challenges and Solutions

  • Regioselectivity: Competing N2 methylation in indazole derivatives reduces yield. Alkaline earth metal alkoxides (e.g., Mg(OEt)₂) favor N1 methylation (>95% selectivity) .

  • Solubility: Low aqueous solubility of intermediates necessitates polar aprotic solvents (DMF, DMSO) for coupling reactions .

Biological Activity and Mechanism

Cannabinoid Receptor Agonism

1-[(5-Methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid acts as a CB1 receptor partial agonist (EC₅₀ = 12 nM) with 30-fold selectivity over CB2. Molecular docking studies reveal:

  • Hydrogen Bonding: Carboxylic acid interacts with Lys192 and Ser383 in CB1’s orthosteric pocket.

  • Hydrophobic Interactions: Methylisoxazole and indazole groups bind to Val196 and Phe174 .

Table 2: Pharmacological Profiles

ApplicationMechanismEfficacy (In Vitro)
Neuropathic PainCB1-mediated GABA releaseED₅₀ = 1.2 mg/kg (mice)
AnxietySerotonin receptor modulation40% reduction in OFT time
ObesityAppetite suppression15% weight loss (rats)

Data synthesized from preclinical studies .

Comparative Analysis with Analogues

Structural Analogues

  • 1-Methylindazole-3-carboxylic Acid: Lacks isoxazole group; shows weaker CB1 affinity (EC₅₀ = 180 nM) .

  • 5-Nitroindazole-3-carboxylic Acid: Nitro group enhances anti-inflammatory activity but reduces CNS penetration .

Functional Analogues

  • Rimonabant: CB1 inverse agonist withdrawn due to depression risk. This compound’s partial agonism may offer safer profiles .

Future Directions and Challenges

  • Clinical Translation: Phase I trials needed to assess pharmacokinetics in humans.

  • Formulation: Nanocrystal dispersions to improve oral bioavailability.

  • Targeted Delivery: Conjugation with nanoparticles for site-specific action in neurological disorders .

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